Chemical Properties of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one
Chemical Properties of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one
An In-Depth Technical Guide for Pharmaceutical Development
Executive Summary
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one (CAS: 96824-28-1) is a critical pharmaceutical intermediate and quality control standard, primarily recognized as Impurity G in the synthesis and stability profiling of Loxoprofen Sodium , a widely used non-steroidal anti-inflammatory drug (NSAID).
Structurally, the molecule features a cyclopentanone ring substituted at the
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, reaction mechanisms, and analytical characterization, designed for researchers and process chemists.
Molecular Architecture & Physicochemical Profile
The molecule combines a polar ketone functionality with a lipophilic aromatic core. Its dual-ketone structure (one cyclic, one acetyl) allows for versatile chemical transformations but also presents challenges in chemoselectivity during reduction or functionalization.
Table 1: Physicochemical Properties
| Property | Data | Note |
| IUPAC Name | 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one | |
| Common Name | Loxoprofen Impurity G; 2-(4-Acetylbenzyl)cyclopentanone | |
| CAS Number | 96824-28-1 | |
| Molecular Formula | ||
| Molecular Weight | 216.28 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Tendency to supercool; crystallizes upon high purity.[1] |
| Solubility | DMSO, Methanol, Dichloromethane, Ethyl Acetate | Insoluble in water. |
| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity. |
| Boiling Point | ~380°C (Predicted at 760 mmHg) | Decomposes at high temperatures. |
| pKa (Predicted) | ~19-20 ( | Weakly acidic |
Synthetic Routes & Process Chemistry
Synthesis of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one requires precise control to prevent poly-alkylation. Two primary pathways are employed: the Direct Alkylation (Enamine route) and the
Pathway A: -Keto Ester Decarboxylation (Preferred)
This method is favored in pharmaceutical manufacturing due to its high selectivity for mono-alkylation.
-
Starting Material: Methyl 2-oxocyclopentanecarboxylate.
-
Alkylation: Reaction with 4-(chloromethyl)acetophenone (or protected equivalent) using a base (e.g.,
or NaH) in a polar aprotic solvent (DMF or Acetone). The ester group blocks the second -position, preventing di-alkylation. -
Hydrolysis & Decarboxylation: Acid-catalyzed hydrolysis (HCl/AcOH) removes the ester group, yielding the target ketone.
Pathway B: Direct Enamine Alkylation
A shorter route often used in early-stage R&D.
-
Enamine Formation: Cyclopentanone reacts with a secondary amine (e.g., pyrrolidine) to form the enamine.
-
Alkylation: The enamine attacks 4-acetylbenzyl chloride.
-
Hydrolysis: Aqueous acid workup regenerates the ketone.
Visualization: Synthetic Workflow
Figure 1: Comparison of the selective Beta-Keto Ester route (top) vs. the Enamine route (bottom).
Analytical Characterization
Accurate identification of this compound is essential when quantifying it as an impurity in Loxoprofen samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (Ortho to Acetyl) | 7.90 - 7.95 | Doublet ( | 2H | Ar-H (AA'BB') |
| Aromatic (Meta to Acetyl) | 7.25 - 7.30 | Doublet ( | 2H | Ar-H (AA'BB') |
| Benzylic Methylene | 2.60 - 3.20 | Multiplet/dd | 2H | |
| Acetyl Methyl | 2.58 | Singlet | 3H | |
| Cyclopentanone | 2.30 - 2.50 | Multiplet | 1H | Ring CH (chiral center) |
| Cyclopentanone Ring | 1.50 - 2.20 | Multiplets | 6H | Remaining Ring |
Note: Shifts may vary slightly depending on solvent (
Mass Spectrometry
-
Method: LC-MS (ESI+)
-
Molecular Ion:
-
Fragmentation: Loss of acetyl group (
) and tropylium ion formation are common fragmentation pathways.
Pharmaceutical Context: Loxoprofen Relationship[3][4]
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one is intimately linked to Loxoprofen , a prodrug NSAID. Loxoprofen itself is a propionic acid derivative, but its metabolic pathway and synthesis involve similar cyclopentanone intermediates.
Role as Impurity G: During the synthesis of Loxoprofen, if the propionic acid side chain is not fully formed or if precursors degrade, this decarboxylated ketone species can form. It serves as a marker for the "loss of carboxyl" or "incomplete functionalization" during the manufacturing process.
Visualization: Structural Relationship
Figure 2: Structural relationship between Impurity G and the Loxoprofen API/Metabolite.
Experimental Protocol: Synthesis via -Keto Ester
Objective: Preparation of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one (Scale: 10 mmol).
-
Alkylation:
-
Charge a dry flask with Methyl 2-oxocyclopentanecarboxylate (1.42 g, 10 mmol) and Acetone (30 mL).
-
Add Potassium Carbonate (
, 2.76 g, 20 mmol). -
Add 4-(Chloromethyl)acetophenone (1.68 g, 10 mmol) dropwise.
-
Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Filter salts and concentrate the filtrate to obtain the crude intermediate.
-
-
Decarboxylation:
-
Dissolve the crude oil in Acetic Acid (10 mL) and 6N HCl (5 mL).
-
Heat to reflux (100°C) for 4-6 hours until
evolution ceases. -
Cool to room temperature, dilute with water (50 mL), and extract with Dichloromethane (3 x 20 mL).
-
Wash organic layer with saturated
and brine. -
Dry over
and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, 0-20% Ethyl Acetate in Hexanes).
-
Yield: Expect 65-75% as a pale yellow viscous oil/solid.
-
Safety & Handling
-
Hazards:
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar). The aldehyde/ketone functionality can be sensitive to oxidation over long periods. -
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
References
-
Loxoprofen Impurity Standards. TLC Pharmaceutical Standards. Retrieved from
- Synthesis of 2-substituted cyclopentanones.Organic Syntheses, Coll. Vol. 3, p. 219 (1955).
- Loxoprofen Sodium Monograph.Japanese Pharmacopoeia (JP XVII).
-
Chemical Properties of Cyclopentanone Derivatives. PubChem Compound Summary. CID 96824-28-1.[1][4][5][6][7] Retrieved from
-
Safety Data Sheet: Cyclopentanone Derivatives. Fisher Scientific. General handling for alpha-substituted cyclopentanones. Retrieved from
Sources
- 1. 27450-45-9|2-Methyl-1,3-di-p-tolylpropane-1,3-dione|BLD Pharm [bldpharm.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one | 96824-28-1 [chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 6. 13988-67-5|4,4-Dimethyl-1-phenylpentane-1,3-dione|BLD Pharm [bldpharm.com]
- 7. FDA全球物质登记数据库-2 [drugfuture.com]

